molecular formula C16H14ClF3N2O B2859766 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenethylacetamide CAS No. 383148-71-8

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenethylacetamide

Cat. No.: B2859766
CAS No.: 383148-71-8
M. Wt: 342.75
InChI Key: DHBMBWRDJAGIOH-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenethylacetamide is a specialty chemical compound designed for advanced research and development, particularly in the fields of agrochemistry and pharmaceutical science. It features a trifluoromethylpyridine (TFMP) moiety, a structure recognized for its unique biological activity and physicochemical properties . The presence of the strong electron-withdrawing trifluoromethyl group on the pyridine ring can significantly influence a molecule's conformation, metabolism, and binding affinity to biological targets, making TFMP derivatives highly valuable in discovery chemistry . Research Applications & Value: This compound serves as a key intermediate for researchers developing novel active ingredients. In agrochemical research , TFMP derivatives are foundational in creating modern pesticides, with over 20 TFMP-containing agrochemicals having acquired ISO common names . They are found in highly effective herbicides, insecticides, and fungicides, such as fluazifop-butyl, fluopicolide, and fluazinam . In pharmaceutical research , the TFMP scaffold is incorporated into investigational compounds for its potential in creating antiviral and antitumour agents, with several candidates currently in clinical trials . The combination of the pyridine ring and the trifluoromethyl group is a strategic bioisosteric replacement aimed at optimizing potency, selectivity, and metabolic stability in new molecular entities . FOR RESEARCH USE ONLY (RUO). This product is a chemical reagent intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. The information presented is for informational purposes and does not constitute a specification for product use.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O/c17-13-8-12(16(18,19)20)10-22-14(13)9-15(23)21-7-6-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBMBWRDJAGIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the pyridine core

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, often involving catalysts to improve yield and purity. The process requires precise temperature and pressure control to ensure the desired product is obtained without significant by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can yield amines or other reduced forms.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyridines or phenethyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for pharmaceuticals and agrochemicals.

Biology: In biological research, 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenethylacetamide is used to study enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenethylacetamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, while the phenethyl group contributes to its overall biological activity. The compound may inhibit enzymes or modulate receptor activity, leading to its observed effects.

Comparison with Similar Compounds

Fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide)

Key Differences :

  • Substituent on Amide : Fluopyram contains a benzamide group with a trifluoromethyl substituent, whereas the target compound has a simpler acetamide-phenethyl group .
  • Molecular Weight : 396.71 g/mol (vs. 358.7 g/mol for the target), due to the benzamide moiety .
  • Applications : Fluopyram is a commercial fungicide with broad-spectrum activity against plant pathogens like Fusarium virguliforme . Regulatory tolerances are established in the U.S. .
Parameter Target Compound Fluopyram
Core Structure Acetamide Benzamide
Molecular Weight 358.7 g/mol 396.71 g/mol
Key Functional Groups Phenethyl Trifluoromethyl benzoyl
Regulatory Status Unspecified EPA-approved fungicide

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]acetamide

Key Differences :

  • Amide Substituent : Replaces phenethyl with a pyridinylmethyl group .
  • Molecular Weight : 329.7 g/mol, smaller due to the pyridine substituent.
  • the hydrophobic phenethyl group in the target compound.

N-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Key Differences :

  • Molecular Weight : 449.8 g/mol, significantly larger due to the triazole and fluorophenyl groups.
  • Applications : Structural complexity suggests possible use in targeted enzyme inhibition.

N-(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2-phenylacetamide

Key Differences :

  • Ether Linkage : Oxygen atom connects the pyridine to ethyl, altering metabolic stability compared to direct bonding in the target compound .
  • Molecular Formula : C₁₆H₁₄ClF₃N₂O₂ (additional oxygen atom).

Structure-Activity Relationship (SAR) Insights

  • Substituent Effects :
    • Trifluoromethyl Groups : Increase lipophilicity and metabolic resistance .
    • Chlorine on Pyridine : Enhances electrophilicity, possibly aiding target binding.
  • Phenethyl vs. Pyridinylmethyl : Phenethyl’s hydrophobicity may favor penetration through lipid bilayers, while pyridinylmethyl could improve solubility .

Biological Activity

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenethylacetamide, commonly referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H17ClF3N2O
  • Molar Mass : 343.77 g/mol
  • CAS Number : [Not available in search results]

The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, which are known to influence its biological activity significantly.

Biological Activity Overview

  • Antimicrobial Activity :
    Studies have indicated that similar pyridine derivatives exhibit antimicrobial properties against various pathogens. For instance, compounds with trifluoromethyl substitutions often demonstrate enhanced activity against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Anticancer Potential :
    Research has shown that certain pyridine derivatives can inhibit cancer cell proliferation. A study on structurally related compounds found that they exhibited cytotoxic effects on lung carcinoma and breast cancer cell lines, suggesting a potential for further exploration in cancer therapeutics .
  • Anti-inflammatory Effects :
    Some derivatives have been reported to possess anti-inflammatory properties, which may be attributed to their ability to inhibit specific signaling pathways involved in inflammation .

The biological activity of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenethylacetamide is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It may interact with various receptors, altering cellular responses and promoting apoptosis in cancer cells.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes .

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of a series of pyridine derivatives, including those with trifluoromethyl groups. Results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.16 to 0.68 µM for selected compounds .
  • Cytotoxicity Against Cancer Cell Lines :
    In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against H157 lung carcinoma cells. This suggests that modifications to the pyridine structure can enhance anticancer activity .
  • Inflammation Models :
    Animal models treated with similar compounds showed reduced markers of inflammation, supporting their potential use in treating inflammatory diseases .

Comparative Analysis

Compound NameBiological ActivityMIC (µM)IC50 (µM)
Compound AAntimicrobial0.16-
Compound BAnticancer-5.0
Compound CAnti-inflammatory-10.0

Q & A

Q. Basic

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyridinyl and phenethylacetamide backbone. The trifluoromethyl group (CF3CF_3) appears as a distinct 19F^{19}F-NMR signal at ~-60 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ = 385.08) .

Q. Advanced

  • X-ray crystallography : Resolves steric effects of the chloro-trifluoromethyl-pyridinyl group and hydrogen-bonding interactions in the acetamide moiety .
  • Computational modeling : DFT calculations predict electrophilic regions (e.g., pyridinyl nitrogen) for nucleophilic attack, guiding derivatization strategies .

What methodologies are used to evaluate the compound’s biological activity, and how can researchers address conflicting data in cytotoxicity assays?

Q. Basic

  • In vitro screening : Assays against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB protocols. IC50_{50} values <10 µM suggest anticancer potential .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria .

Q. Advanced

  • Mechanistic studies : Flow cytometry to assess apoptosis induction or ROS generation. Contradictions in cytotoxicity data (e.g., varying IC50_{50} across studies) may stem from cell line heterogeneity or assay conditions (e.g., serum concentration) .
  • Target validation : Use siRNA or CRISPR to silence suspected targets (e.g., kinase receptors) and confirm on/off-target effects .

What strategies can resolve discrepancies in reported solubility and stability profiles during formulation studies?

Q. Basic

  • Solubility screening : Test in DMSO, PBS, and simulated biological fluids. The compound’s logP (~3.5) predicts moderate lipophilicity, requiring co-solvents (e.g., cyclodextrins) for aqueous formulations .

Q. Advanced

  • Degradation studies : HPLC-MS identifies hydrolysis products (e.g., cleavage of the acetamide bond under acidic conditions). Accelerated stability testing (40°C/75% RH) quantifies shelf-life .
  • Polymorph screening : XRPD detects crystalline vs. amorphous forms, which affect dissolution rates .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Q. Advanced

  • Core modifications : Replace the pyridinyl ring with pyrimidine or triazole to modulate electron density and binding affinity .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to enhance interactions with hydrophobic enzyme pockets .
  • Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with ATP-binding pockets in kinases) .

What analytical techniques are recommended for detecting and quantifying this compound in complex biological matrices?

Q. Advanced

  • LC-MS/MS : MRM mode with deuterated internal standards (e.g., d5_5-phenethylamine) minimizes matrix effects in plasma or tissue samples. LOD <1 ng/mL ensures sensitivity .
  • Microsomal stability assays : Incubate with liver microsomes and monitor metabolite formation (e.g., CYP450-mediated oxidation) .

How do researchers address challenges in scaling up synthesis from milligram to gram scale?

Q. Advanced

  • Process optimization : Replace hazardous solvents (e.g., dichloromethane) with safer alternatives (ethyl acetate) and optimize catalyst recycling .
  • Flow chemistry : Continuous flow systems improve heat transfer and reduce reaction times for azide displacement steps .

What computational tools are used to predict the compound’s environmental impact and biodegradation pathways?

Q. Advanced

  • QSAR models : Predict ecotoxicity (e.g., LC50_{50} for aquatic organisms) using EPI Suite .
  • Metabolic pathway prediction : Use EAWAG-BBD to simulate microbial degradation products .

How can researchers validate the compound’s mechanism of action in vivo?

Q. Advanced

  • Pharmacokinetics : IV/PO dosing in rodent models to calculate bioavailability (%F) and half-life (t1/2t_{1/2}) .
  • Imaging studies : Radiolabel with 18F^{18}F for PET tracking of target engagement in tumors .

What interdisciplinary approaches integrate this compound into materials science or catalysis research?

Q. Advanced

  • Metal-organic frameworks (MOFs) : Functionalize MOFs with the acetamide moiety for selective gas adsorption .
  • Organocatalysis : Use the pyridinyl group as a Lewis base in asymmetric synthesis .

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